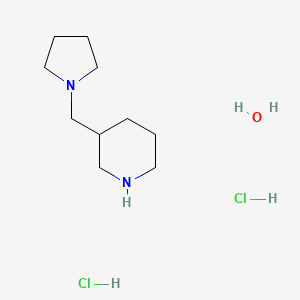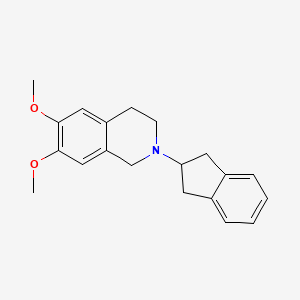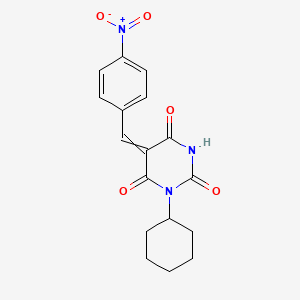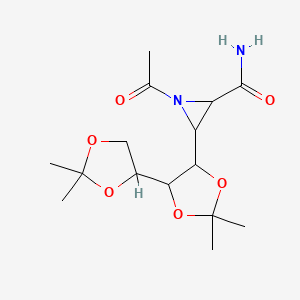![molecular formula C17H28N2O4 B6136235 2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPCA is a hydrazide derivative of cyclohexanecarboxylic acid and is synthesized using a specific method.
科学的研究の応用
CPCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CPCA has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, thereby reducing inflammation and pain.
In drug discovery, CPCA has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. For example, CPCA has been used as a precursor for the synthesis of a series of 2,5-disubstituted pyrroles, which have been found to exhibit potent anticancer activity.
In material science, CPCA has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. CPCA has been found to form stable MOFs with various metal ions, including copper, zinc, and cobalt.
作用機序
The mechanism of action of CPCA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX enzymes. COX enzymes are involved in the production of prostaglandins, which are lipid mediators that play a key role in inflammation and pain. By inhibiting the activity of COX enzymes, CPCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPCA has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to reduce fever and edema. In addition, CPCA has been found to exhibit low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
CPCA has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. It exhibits potent pharmacological activity, making it a useful tool for studying the mechanisms of inflammation and pain. However, CPCA also has some limitations. It is relatively unstable and can decompose under certain conditions, such as exposure to light and air. In addition, its solubility in water is limited, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for CPCA research. One area of interest is the development of novel CPCA derivatives with improved pharmacological properties. For example, CPCA derivatives with increased solubility and stability could be developed for use in drug discovery and medicinal chemistry. Another area of interest is the study of CPCA in combination with other drugs or therapeutic agents. For example, CPCA could be used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their therapeutic effects. Finally, the use of CPCA in the development of novel materials, such as MOFs, could also be explored in the future.
合成法
The synthesis of CPCA involves the reaction of cyclohexanecarboxylic acid with 3-cyclohexylpropanoyl hydrazide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces a hydrazide derivative of cyclohexanecarboxylic acid, which is then treated with phosgene to form CPCA. The overall yield of the synthesis process is approximately 50%.
特性
IUPAC Name |
2-[(3-cyclohexylpropanoylamino)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-15(11-10-12-6-2-1-3-7-12)18-19-16(21)13-8-4-5-9-14(13)17(22)23/h12-14H,1-11H2,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPOIFBNAFDZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NNC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3-Cyclohexylpropanoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)

![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)

![N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6136179.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)




![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)